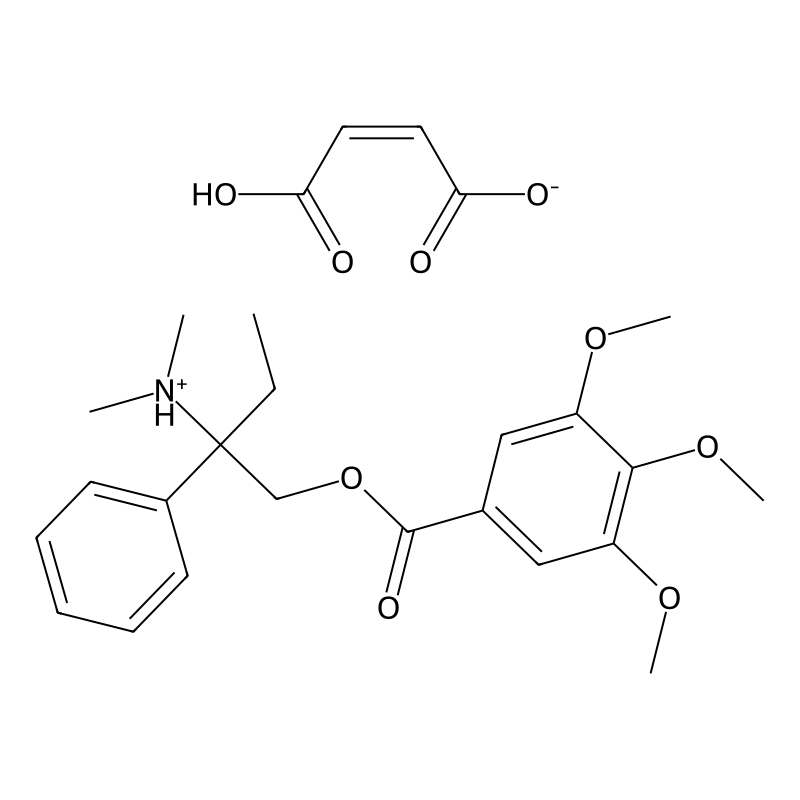

Trimebutine maleate

C26H33NO9

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C26H33NO9

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Trimebutine maleate is a medication that has been used extensively since the late 1960s for the treatment of functional gastrointestinal disorders, particularly irritable bowel syndrome (IBS) []. While initially classified as an antispasmodic, research has revealed a broader range of effects on the gastrointestinal tract [].

Trimebutine maleate is a pharmaceutical compound primarily used as a spasmolytic agent to regulate intestinal and colonic motility. It is the maleate salt of trimebutine, which has the chemical formula and a molecular weight of approximately 503.6 g/mol. The compound appears as a white to off-white powder that is sparingly soluble in water but freely soluble in organic solvents such as acetone and methanol . Trimebutine maleate is commonly prescribed for conditions like irritable bowel syndrome and other gastrointestinal motility disorders, where it helps alleviate abdominal pain and irregular bowel function .

Trimebutine's mechanism of action is not fully understood but appears to involve multiple effects:

- Modulation of gut motility: Trimebutine seems to stimulate intestinal contractions in some situations and inhibit them in others, promoting a more regular motility pattern [, ].

- Opioid receptor agonism: Trimebutine weakly interacts with mu-opioid receptors, potentially contributing to pain relief [].

- Visceral sensitivity modulation: Trimebutine may influence how pain signals are perceived in the gut, leading to reduced pain perception [].

Trimebutine maleate undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and metabolized primarily in the liver, where it converts to its active metabolite, nortrimebutine, through N-demethylation . The metabolic pathway also includes conjugation with sulfate and glucuronic acid, which aids in excretion via urine. The main urinary metabolites include 2-amino-2-phenylbutan-1-ol derivatives, which are formed through hydrolysis of the ester bond of desmethylated metabolites .

The biological action of trimebutine maleate is multifaceted. It exhibits both antimuscarinic effects and weak mu-opioid receptor agonism. At lower concentrations, it stimulates gastrointestinal motility by depolarizing the resting membrane potential without affecting contraction amplitude. Conversely, at higher concentrations, it inhibits calcium influx through L-type calcium channels, reducing peristalsis and muscle contractions . Trimebutine also influences the release of gastrointestinal peptides like motilin and vasoactive intestinal peptide, contributing to its regulatory effects on bowel function .

The synthesis of trimebutine maleate typically involves the esterification of 3,4,5-trimethoxybenzoic acid with 2-dimethylamino-2-phenylbutanol in the presence of a suitable coupling agent. This reaction forms the ester bond that characterizes trimebutine. The subsequent crystallization from maleic acid yields trimebutine maleate as a stable salt form suitable for pharmaceutical applications .

Trimebutine maleate is primarily used in treating gastrointestinal disorders, particularly irritable bowel syndrome and postoperative paralytic ileus. Its spasmolytic properties make it effective in normalizing bowel activity by reducing spasms and pain associated with abnormal motility . Additionally, it has been studied for its potential use in managing conditions beyond gastrointestinal issues, including some cardiovascular effects like vasodilation observed in animal studies .

Research indicates that trimebutine maleate may interact with various drugs and physiological processes. For instance, it has been shown to increase the duration of neuromuscular blockade induced by d-tubocurarine in animal models . Moreover, its spasmolytic activity can be counteracted by elevated calcium levels, suggesting a complex interplay with calcium-dependent signaling pathways in smooth muscle cells . Notably, there have been reports of hypersensitivity reactions such as anaphylaxis associated with its use, highlighting the importance of monitoring patient responses during treatment .

Trimebutine maleate shares similarities with several other spasmolytic agents. Below is a comparison with some notable compounds:

| Compound Name | Mechanism of Action | Primary Use | Unique Features |

|---|---|---|---|

| Butylscopolamine | Antimuscarinic; reduces spasms | Gastrointestinal spasms | Stronger antimuscarinic properties |

| Dicyclomine | Anticholinergic; relaxes smooth muscle | Irritable bowel syndrome | More pronounced anticholinergic effects |

| Hyoscine | Antimuscarinic; reduces gastrointestinal motility | Motion sickness | Primarily used for nausea prevention |

| Mebeverine | Direct spasmolytic action on smooth muscle | Irritable bowel syndrome | Minimal side effects compared to opioids |

Trimebutine's unique characteristic lies in its dual action as both an antimuscarinic agent and a weak mu-opioid agonist. This allows it to regulate intestinal motility effectively while minimizing adverse effects typically associated with stronger opioid medications .

| Solvent (25 °C) | Quantitative solubility | Qualitative descriptor in primary source | Principal source |

|---|---|---|---|

| Water | 0.019 milligrams per millilitre (shake-flask, predicted by logarithm of solubility algorithm) [1] | Sparingly to moderately soluble [2] [3] | DrugBank [1]; Safety Data Sheet [2] |

| Water | 25–35 milligrams per millilitre (filtered dispersion, supplier measurements) [4] [5] | Soluble (supplier) [4] | LKT Laboratories [4]; MedChemExpress [5] |

| Ethyl alcohol | Completely miscible (visual observation) [2] [3] | Soluble [2] | Safety Data Sheet [2]; Product Monograph [3] |

| Methanol | Soluble (unchanged residue absent at 100 milligrams per millilitre) [5] | Soluble [3] | MedChemExpress [5]; Product Monograph [3] |

| Acetone | Soluble (qualitative) [3] | Soluble [3] | Product Monograph [3] |

| Chloroform | Freely soluble (qualitative) [3] | Freely soluble [3] | Product Monograph [3] |

| Dimethyl sulfoxide | 100 milligrams per millilitre (dispersion aided by ultrasound) [6] [5] | Highly soluble (2.1 grams per 100 millilitres in independent laboratory test) [2] | GLPBio [6]; Safety Data Sheet [2] |

Observations

- Trimebutine maleate exhibits pronounced solvent-dependent behaviour, ranging from very slight solubility in water (algorithmic prediction) to complete miscibility in high-polarity organics such as dimethyl sulfoxide and chloroform.

- Experimental supplier data in aqueous media (twenty-five to thirty-five milligrams per millilitre) markedly exceed the algorithmic prediction of nineteen micrograms per millilitre, highlighting formulation-specific influences such as salt state, pH adjustment and sonication.

- Aqueous solubility increases sharply above pH 6 as ester hydrolysis commences, a factor that underlies the alkaline degradation kinetics described in Section 3.2 [7] [8].

Thermal Stability and Degradation Kinetics

| Parameter | Experimental value or observation | Source |

|---|---|---|

| Melting interval (maleate salt) | 128–134 °C (open-capillary) [3] [9] | APO-Trimebutine product monograph [3]; Mint product monograph [9] |

| Differential scanning calorimetry endotherm | 105.6–105.7 °C (Form I polymorph, 5 °C min⁻¹, nitrogen purge) [10] | Polymorph patent WO 2019 098 883 A1 [10] |

| Thermal decomposition onset | No exotherm detected below 200 °C; flash point 230.8 °C [2] | Safety Data Sheet [2] |

| pH–rate profile in aqueous buffer (80 °C) | Minimum degradation at pH 2–2.8; specific-acid and specific-base catalysis either side of optimum [7] | YakHak Hoeji stability study [7] |

| Apparent first-order rate constant (80 °C, pH 7) | 6.7 × 10⁻³ minute⁻¹ (high-performance liquid chromatographic assay) [8] | High-performance liquid chromatography kinetics paper [8] |

| Activation energy for hydrolysis | 83 kilojoules per mole (Arrhenius evaluation, 60–90 °C, pH 7) [8] | High-performance liquid chromatography kinetics paper [8] |

Key findings

- The crystalline maleate salt displays a sharp melt followed by endothermic cleavage of the maleic acid component; no polymorphic conversion is observed below the melt for Form I [10].

- Solution stability is governed by ester hydrolysis; the optimum pH window of two to three corresponds to maleate buffering, explaining the frequent use of citric or aspartic acid stabilisers in liquid dosage research [7].

- Thermal degradation in the solid state is minimal up to two hundred degrees Celsius, allowing conventional film-coating and dry-granulation temperatures.

Partition Coefficients and Lipophilicity Parameters

| Descriptor | Numerical range | Methodology | Source |

|---|---|---|---|

| Logarithm P (octanol - water, neutral species) | 3.62 (Hansch calculation) [2]; 3.94 (ALog P) [1]; 4.11 (Chemaxon fragment) [1]; 4.26 (BioLoom calculation) [11] | In-silico prediction; shake-flask data not available | Safety Data Sheet [2]; DrugBank [1]; Biopharmaceutics dossier [11] |

| Bioconcentration factor (predicted) | 121 (L kg⁻¹) [2] | United States Environmental Protection Agency BCFWIN model | Safety Data Sheet [2] |

Interpretation

- All prediction platforms converge on a logarithm P in the narrow band three point six to four point three, classifying trimebutine maleate as a borderline lipophilic active ingredient with moderate membrane affinity.

- The predicted bioconcentration factor remains below two hundred, indicating a low potential for persistent environmental accumulation despite measurable hydrophobicity.

Hygroscopicity and Solid-State Stability

| Study design | Relative humidity and temperature | Mass gain or qualitative result | Source |

|---|---|---|---|

| Dynamic moisture uptake of reference Form I powder | Seventy-five percent RH, twenty-five °C, ninety-six hours | Negligible mass gain (< 0.3 percent), no crystal habit change [12] | Chinese polymorph patent CN 111 432 811 B [12] |

| Microcapsule formulation containing trimebutine maleate | Seventy-five percent RH, accelerated stability test | No change in particle size distribution; exterior shell prevented moisture penetration [13] | Chinese microcapsule patent CN 102 078 599 B [13] |

| Differential scanning calorimetry with water adsorption step | Five to ninety-five percent RH ramp, twenty-five °C | Endothermic water loss < 1 percent at eighty-five °C, confirming low hygroscopicity [10] | Polymorph patent WO 2019 098 883 A1 [10] |

Additional observations

- Both Form I and the newer low-hygroscopicity polymorphs satisfy International Council for Harmonisation storage category two (environmental relative humidity < 60 percent) without humidity barrier packaging [12] [10].

- No crystalline hydrates have been detected by powder X-ray diffraction; water uptake therefore remains limited to surface adsorption and is readily reversible on mild drying.

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

DKM38HXX5A

H4XZJ9GX7T

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 4 of 10 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 6 of 10 companies with hazard statement code(s):;

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (33.33%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (33.33%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (33.33%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

H361 (50%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Opioid

OPRM1 [HSA:4988] [KO:K04215]

Pictograms

Irritant;Health Hazard

Other CAS

58997-92-5

34140-59-5

Dates

2: Long Y, Liu Y, Tong J, Qian W, Hou X. Effectiveness of trimebutine maleate on modulating intestinal hypercontractility in a mouse model of postinfectious irritable bowel syndrome. Eur J Pharmacol. 2010 Jun 25;636(1-3):159-65. doi: 10.1016/j.ejphar.2010.03.037. Epub 2010 Apr 2. PubMed PMID: 20371236.

3: Cho KH, Choi YK, Kang JH, Choi HG, Yong CS, Park YJ. Development of a novel combination tablet containing trimebutine maleate and mosapride citrate for the treatment of functional dyspepsia. Int J Pharm. 2010 Nov 15;400(1-2):145-52. doi: 10.1016/j.ijpharm.2010.08.047. Epub 2010 Sep 6. PubMed PMID: 20826201.

4: Lee SY, Kim MY, Kang SY, Song WJ, Kang HR. A case of trimebutine-induced anaphylaxis. Allergol Int. 2011 Dec;60(4):555-6. doi: 10.2332/allergolint.10-CR-0289. PubMed PMID: 22113162.

5: Lee HT, Kim BJ. Trimebutine as a modulator of gastrointestinal motility. Arch Pharm Res. 2011 Jun;34(6):861-4. doi: 10.1007/s12272-011-0600-7. PubMed PMID: 21725804.

6: Takenaga H, Magaribuchi T, Nosaka K, Tamaki H. [Effects of trimebutine maleate on the gastrointestinal motility in conscious dogs]. Nihon Yakurigaku Zasshi. 1982 Oct;80(4):271-8. Japanese. PubMed PMID: 7152394.

7: Tan W, Zhang H, Luo HS, Xia H. Effects of trimebutine maleate on colonic motility through Ca²+-activated K+ channels and L-type Ca²+ channels. Arch Pharm Res. 2011 Jun;34(6):979-85. doi: 10.1007/s12272-011-0615-0. Epub 2011 Jul 2. PubMed PMID: 21725819.

8: Aktas A, Caner B, Ozturk F, Bayhan H, Narin Y, Mentes T. The effect of trimebutine maleate on gastric emptying in patients with non-ulcer dyspepsia. Ann Nucl Med. 1999 Aug;13(4):231-4. PubMed PMID: 10510878.

9: Rahman MZ, Ahmed DS, Mahmuduzzaman M, Rahman MA, Chowdhury MS, Barua R, Ishaque SM. Comparative efficacy and safety of trimebutine versus mebeverine in the treatment of irritable bowel syndrome. Mymensingh Med J. 2014 Jan;23(1):105-13. PubMed PMID: 24584382.

10: Yu LN, Li FM. [HPCE determination of trimebutine maleate in rat plasma and its pharmacokinetics]. Yao Xue Xue Bao. 2001 Feb;36(2):131-3. Chinese. PubMed PMID: 12579881.

11: Kang SH, Jeen YT, Koo JS, Koo YS, Kim KO, Kim YS, Kim SY, Moon JS, Park JJ, Baek IH, Park SC, Lee SJ, Lee JH, Choung RS, Choi SC. [Efficacy of fenoverine and trimebutine in the management of irritable bowel syndrome: multicenter randomized double-blind non-inferiority clinical study]. Korean J Gastroenterol. 2013 Nov;62(5):278-87. Korean. PubMed PMID: 24262593.

12: Wang H, Zhou H, Horimoto S, Jiang J, Mayumi T, Hu P. Quantitative determination of trimebutine maleate and its three metabolites in human plasma by liquid chromatography-tandem mass spectrometry. J Chromatogr B Analyt Technol Biomed Life Sci. 2002 Nov 5;779(2):173-87. PubMed PMID: 12361732.

13: Couturier D, Chaussade S, Grandjouan S. [Effects of trimebutine on motility of the small intestine in humans]. Presse Med. 1989 Feb 15;18(6):303-7. French. PubMed PMID: 2537973.

14: Okano H, Saeki S, Inui A, Kawai Y, Ohno S, Morimoto S, Ohmoto A, Nakashima T, Miyamoto M, Okita M, et al. Effect of trimebutine maleate on emptying of stomach and gallbladder and release of gut peptide following a solid meal in man. Dig Dis Sci. 1993 May;38(5):817-23. PubMed PMID: 8482179.

15: Nagasaki M, Kurosawa H, Naito K, Tamaki H. Allosteric interaction of trimebutine maleate with dihydropyridine binding sites. Eur J Pharmacol. 1990 Jul 31;189(1):71-6. PubMed PMID: 2171963.

16: Zhong YQ, Zhu J, Guo JN, Yan R, Li HJ, Lin YH, Zeng ZY. [A randomized and case-control clinical study on trimebutine maleate in treating functional dyspepsia coexisting with diarrhea-dominant irritable bowel syndrome]. Zhonghua Nei Ke Za Zhi. 2007 Nov;46(11):899-902. Chinese. PubMed PMID: 18261269.

17: Kotake H, Kinugawa T, Hirai S, Fukugi M, Hasegawa J, Mashiba H. Effect of trimebutine maleate on sinus node pacemaker activity of the rabbit. Eur J Pharmacol. 1987 Dec 15;144(3):327-30. PubMed PMID: 2450035.

18: Morisawa T, Hasegawa J, Tanabe K, Watanabe A, Kitano M, Kishimoto Y. Effects of trimebutine maleate on delayed rectifier K+ currents in guinea-pig ventricular myocytes. J Pharm Pharmacol. 2000 Apr;52(4):403-8. PubMed PMID: 10813550.

19: Trimebutine Maleate and Pinaverium Bromide for Irritable Bowel Syndrome: A Review of the Clinical Effectiveness, Safety and Guidelines [Internet]. Ottawa (ON): Canadian Agency for Drugs and Technologies in Health; 2015 Nov 30. Available from http://www.ncbi.nlm.nih.gov/books/NBK350043/ PubMed PMID: 26985535.

20: Naska S, Yuzwa SA, Johnston AP, Paul S, Smith KM, Paris M, Sefton MV, Datti A, Miller FD, Kaplan DR. Identification of Drugs that Regulate Dermal Stem Cells and Enhance Skin Repair. Stem Cell Reports. 2016 Jan 12;6(1):74-84. doi: 10.1016/j.stemcr.2015.12.002. Epub 2015 Dec 24. PubMed PMID: 26724904; PubMed Central PMCID: PMC4719140.